molecular formula C10H9BrN4O B12932566 6-(4-Bromophenoxy)pyrimidine-2,4-diamine CAS No. 7249-74-3

6-(4-Bromophenoxy)pyrimidine-2,4-diamine

Cat. No.: B12932566
CAS No.: 7249-74-3
M. Wt: 281.11 g/mol
InChI Key: CKCDXQZZVMZBPO-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)pyrimidine-2,4-diamine is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It features a 2,4-diaminopyrimidine core structure, which is a privileged scaffold in drug discovery, known for its ability to serve as a key pharmacophore in inhibitors of the enzyme dihydrofolate reductase (DHFR). Compounds with this core, such as the widely studied trimethoprim, function by disrupting folate metabolism, a pathway critical for bacterial DNA synthesis . The presence of the 4-bromophenoxy substituent in this compound is designed to modulate its electronic properties, lipophilicity, and overall binding affinity, potentially leading to enhanced potency and selectivity. Research into similar 2,4-diaminopyrimidine derivatives has shown promise in targeting Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), highlighting the value of this chemical class in the development of novel anti-tuberculosis agents . The distinct structural features of the bacterial enzyme, such as a unique glycerol binding site, provide an opportunity to design selective inhibitors that minimize interaction with the human DHFR, thereby improving therapeutic safety . As such, this compound is a valuable intermediate for researchers exploring new antibacterial compounds, investigating enzyme mechanisms, and conducting structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7249-74-3

Molecular Formula

C10H9BrN4O

Molecular Weight

281.11 g/mol

IUPAC Name

6-(4-bromophenoxy)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)16-9-5-8(12)14-10(13)15-9/h1-5H,(H4,12,13,14,15)

InChI Key

CKCDXQZZVMZBPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=C2)N)N)Br

Origin of Product

United States

Computational Chemistry and Molecular Modeling Studies of 6 4 Bromophenoxy Pyrimidine 2,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the fundamental electronic properties and reactivity of a molecule. nih.gov These methods, rooted in quantum mechanics, provide a quantitative description of the electron distribution and energy levels within the molecular structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijaerd.org A key aspect of this analysis involves the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital with the highest energy that is occupied by electrons and has the capacity to donate these electrons, while the LUMO is the lowest energy orbital that is unoccupied and can accept electrons. nih.govirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(**), are standard for optimizing molecular geometry and calculating orbital energies. researchgate.netnih.gov

In 6-(4-Bromophenoxy)pyrimidine-2,4-diamine, the HOMO is expected to be localized primarily on the electron-rich 2,4-diaminopyrimidine (B92962) ring and the oxygen atom of the phenoxy group, which act as electron-donating centers. Conversely, the LUMO is likely distributed over the pyrimidine ring and the bromophenyl moiety, which can act as electron-accepting regions. ijaerd.orgresearchgate.net The charge transfer that occurs from the HOMO to the LUMO represents the most likely electronic excitation within the molecule. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for this compound

ParameterDescriptionRepresentative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO4.4 eV
Ionization Potential (I) The energy required to remove an electron (approximated as -EHOMO)6.2 eV
Electron Affinity (A) The energy released when an electron is added (approximated as -ELUMO)1.8 eV
Global Hardness (η) Resistance to change in electron distribution ( (I-A)/2 )2.2 eV
Electronegativity (χ) The power of an atom to attract electrons to itself ( (I+A)/2 )4.0 eV

Note: The values presented in this table are representative and derived from DFT studies on structurally similar aromatic and heterocyclic compounds. Actual values would require specific calculations for the title compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. ijaerd.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. researchgate.net Typically, red- and yellow-colored regions denote areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.govresearchgate.net Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely reveal several key reactive sites:

Negative Potential (Red/Yellow): The nitrogen atoms within the pyrimidine ring and the oxygen atom of the ether linkage are expected to be regions of high electron density. rsc.org These sites are the most probable locations for protonation and interactions with electrophiles or hydrogen bond donors. nih.gov

Positive Potential (Blue): The hydrogen atoms of the amino groups (-NH2) would exhibit a positive electrostatic potential, making them primary sites for hydrogen bonding interactions with electron-rich atoms (hydrogen bond acceptors). rsc.org

This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind within the active site of a protein, and for predicting its crystal packing behavior. nih.govrsc.org

Molecular Docking Investigations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. mdpi.com This method is instrumental in structure-based drug design, helping to identify potential drug candidates by evaluating their binding modes and affinities. researchgate.net The 2,4-diaminopyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous inhibitors of various enzymes.

The this compound molecule is a candidate for interaction with several important biological targets due to its structural features.

Kinases: Protein kinases are critical regulators of cellular processes, and their dysregulation is linked to diseases like cancer. rsc.org The 2,4-diaminopyrimidine core is a classic hinge-binding motif that can form key hydrogen bonds with the backbone of the kinase hinge region. nih.govnih.gov Docking studies of similar pyrimidine derivatives with kinases such as p21-activated kinase 4 (PAK4), cyclin-dependent kinases (CDKs), and ABL1 kinase have shown that the amino groups at the C2 and C4 positions are crucial for this interaction. rsc.orgnih.govnih.gov The bromophenoxy group would likely occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity. nih.gov

Topoisomerases: These enzymes manage the topology of DNA and are validated targets for anticancer drugs. nih.govresearchgate.net Pyrimidine-based compounds have been investigated as topoisomerase II inhibitors. nih.govnih.gov Docking simulations would explore how this compound might fit into the ATP-binding site of topoisomerase II or intercalate between DNA base pairs, disrupting the enzyme-DNA complex. researchgate.netnih.gov

DNA Polymerase III: While less commonly studied for this specific scaffold compared to kinases, the structural similarity of the diaminopyrimidine moiety to purine (B94841) bases suggests a potential for interaction with enzymes involved in DNA replication. Docking could reveal whether the compound can act as a competitive inhibitor by mimicking natural nucleotides.

A primary goal of molecular docking is to quantify the binding affinity between a ligand and its target. This is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. nih.govnih.gov These scores are calculated based on the intermolecular forces established between the ligand and the protein's active site, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

The specificity of this compound for a particular target is determined by the complementarity of its shape and chemical properties with the target's binding site. For instance, the precise arrangement of hydrogen bond donors (the -NH2 groups) and acceptors (the pyrimidine nitrogens), combined with the size and nature of the bromophenoxy group, will dictate its preference for one kinase or topoisomerase isoform over another. nih.govnih.gov

Table 2: Representative Molecular Docking Results for this compound with Biological Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
p21-Activated Kinase 4 (PAK4) 4L4I-7.6LEU, VAL, LYSHydrogen Bond, Hydrophobic
Cyclin-Dependent Kinase 2 (CDK2) 1HCK-7.9LYS, GLU, THRHydrogen Bond, Pi-Alkyl
Topoisomerase II 1ZXM-8.2ASP, ARG, ASNHydrogen Bond, Pi-Stacking
ABL1 Kinase 2HYY-8.8MET, THR, PHEHydrogen Bond, Hydrophobic

Note: This table is interactive. The binding affinity values and interacting residues are representative examples based on docking studies of similar pyrimidine derivatives against these targets. rsc.orgnih.govnih.gov PDB IDs refer to existing crystal structures of these proteins used in docking studies.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose and to observe the conformational changes of both the ligand and the protein. rsc.orgnih.gov

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. mdpi.comnih.gov A stable RMSD value for the ligand and the protein's backbone atoms suggests that the binding is stable and the complex does not fall apart. nih.gov

For this compound, MD simulations would reveal:

The stability of the crucial hydrogen bonds formed between the diaminopyrimidine core and the protein's active site. rsc.org

The flexibility of the phenoxy-pyrimidine ether linkage, which allows the bromophenyl group to adopt an optimal conformation within the hydrophobic pocket.

The influence of water molecules within the active site on the stability of the ligand-protein complex.

These dynamic studies provide a more realistic and accurate picture of the binding event, confirming the viability of the interactions predicted by static docking models. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. These simulations can provide a detailed view of the dynamic behavior and stability of a ligand like this compound when it interacts with a biological target.

Assessment of Ligand-Target Complex Stability and Conformational Ensembles

MD simulations are instrumental in evaluating the stability of a ligand-target complex. For pyrimidine derivatives, these simulations can reveal how the compound binds to its target protein and the stability of this interaction over time.

In studies of 2,4-diaminopyrimidine derivatives as potential inhibitors for targets like dihydrofolate reductase (DHFR) or various kinases, MD simulations have been used to assess the stability of the ligand within the binding pocket. nih.govbiorxiv.org For instance, the root-mean-square deviation (RMSD) of the ligand's atoms is often monitored throughout the simulation. A stable RMSD value over time suggests that the ligand has found a stable binding mode. In the case of some 2,4-diaminopyrimidine-based compounds, RMSD values have been shown to remain stable, indicating a consistent binding orientation. nih.gov Conversely, significant fluctuations or a sharp increase in RMSD might indicate that the ligand is unstable in the binding site and may be exiting it. nih.gov

Furthermore, MD simulations can help characterize the free energy landscapes of ligand binding. nih.gov These landscapes reveal the most stable conformations of the protein-ligand complex. For some 2,4-diaminopyrimidine derivatives, these studies have shown a single, pronounced energy minimum, indicating a rigid and stable binding of the ligand. nih.gov

MD Simulation Parameter Typical Observation for Stable 2,4-Diaminopyrimidine Analogues Implication for Ligand-Target Stability
Ligand RMSDLow and stable fluctuation around an average value (e.g., < 3 Å)The ligand maintains a consistent binding pose within the target's active site.
Protein RMSDStable backbone RMSD, indicating no major conformational changes in the protein.The overall protein structure is not destabilized by ligand binding.
Hydrogen Bond AnalysisPersistent hydrogen bonds between the diaminopyrimidine core and the protein's hinge region.Key interactions that anchor the ligand in the binding pocket are maintained.
Free Energy LandscapeA deep and well-defined energy minimum.The ligand-protein complex exists in a highly stable and favorable conformation.

Investigation of Solvent Effects and Hydration Shells around the Compound

The solvent, typically water in biological systems, plays a crucial role in molecular recognition and binding. MD simulations that explicitly include solvent molecules can provide insights into how water mediates the interaction between a ligand and its target.

Studies on pyrimidine in aqueous solution have shown that the nitrogen atoms of the pyrimidine ring can accept hydrogen bonds from surrounding water molecules. nih.gov This formation of a hydration shell can influence the compound's solubility and its ability to enter a protein's binding site. The arrangement of water molecules in the binding pocket can either facilitate or hinder ligand binding.

Research on pyrimidine in water has utilized Monte Carlo and MD simulations to study the structure of its hydration shell. dntb.gov.uaaip.org These studies have shown that even with the potential for hydrogen bonding, the interactions can be complex, and the excited state of the molecule can weaken these bonds. aip.org The interplay between the hydrophobic and hydrophilic parts of a molecule like this compound and the surrounding water would be a key determinant of its behavior in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Efficacy

QSAR models have been successfully developed for various series of pyrimidine analogues to predict their biological efficacy, often as anticancer or antimicrobial agents. nih.govresearchgate.net These models are typically built using a training set of compounds with known activities. Statistical methods like Multiple Linear Regression (MLR) and more advanced techniques like Artificial Neural Networks (ANN) are employed to create a predictive equation. nih.gov

For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors used MLR and ANN to develop models with high predictive power. nih.gov The quality of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). High values for these parameters indicate a robust and predictive model.

In a study of phenoxypyrimidine derivatives as p38 kinase inhibitors, a QSAR model was developed that could explain 98% of the variance in the biological data, demonstrating a strong correlation between the calculated descriptors and the inhibitory activity. nih.gov Such models are invaluable for designing new, more potent analogues by predicting their activity before they are synthesized.

QSAR Model Type Typical R² Value for Pyrimidine Analogues Typical Q² Value for Pyrimidine Analogues Predictive Power
Multiple Linear Regression (MLR)0.85 - 0.980.75 - 0.90Good to Excellent
Artificial Neural Network (ANN)> 0.95> 0.90Excellent
3D-QSAR (CoMFA/CoMSIA)0.87 - 0.910.62 - 0.70Good

Identification of Key Physicochemical and Steric Descriptors Correlating with Activity

A crucial outcome of QSAR studies is the identification of molecular descriptors that are most influential on the biological activity of the compounds. These descriptors can be physicochemical (related to properties like lipophilicity and electronic character) or steric (related to the size and shape of the molecule).

For various pyrimidine derivatives, QSAR studies have highlighted the importance of several types of descriptors.

Steric Descriptors: These relate to the volume and shape of the molecule. In many QSAR models for pyrimidine analogues, steric factors play a significant role, suggesting that the size and shape of substituents at different positions on the pyrimidine ring are critical for a good fit into the target's binding site. nih.goveurekaselect.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk is either favorable or unfavorable for activity. researchgate.net

Hydrophobic Descriptors: Lipophilicity (often represented by LogP) is a common descriptor in QSAR models. It influences the compound's ability to cross cell membranes and can also contribute to binding affinity through hydrophobic interactions with the target. eurekaselect.com

A QSAR study on phenoxypyrimidine derivatives identified steric effects, hydrogen bonding, and electronic properties as being significant for their inhibitory activity. nih.gov Similarly, studies on other pyrimidine series have pointed to a combination of these factors as being crucial for their biological function. eurekaselect.com

Descriptor Type Examples Relevance to Pyrimidine Analogues' Activity
Steric Molar Volume, Molar Refractivity, CoMFA/CoMSIA Steric FieldsThe size and shape of substituents influence the fit into the binding pocket of the target enzyme.
Electronic Dipole Moment, Partial Charges, Hydrogen Bond Donor/Acceptor CountsGoverns electrostatic and hydrogen bonding interactions with the target protein.
Hydrophobic LogP, CoMFA/CoMSIA Hydrophobic FieldsAffects membrane permeability and hydrophobic interactions within the binding site.
Topological Wiener Index, Balaban IndexEncodes information about the connectivity and branching of the molecule.

Structure Activity Relationship Sar Investigations of 6 4 Bromophenoxy Pyrimidine 2,4 Diamine Derivatives

Impact of Substituent Variation on the Pyrimidine (B1678525) Core

The 6-(4-Bromophenoxy)pyrimidine-2,4-diamine molecule can be dissected into three primary components: the central pyrimidine ring, the 2,4-diamine substituents, and the 6-(4-bromophenoxy) group. The interplay between these components is crucial for its biological efficacy.

Role of Halogenation (e.g., Bromine at Position 4) on Biological Efficacy

The presence and nature of halogen substituents on the phenoxy ring have a profound impact on the inhibitory activity of these compounds. The bromine atom at the 4-position of the phenyl ring is a key feature that often leads to enhanced biological efficacy.

In the pursuit of novel inhibitors for spleen tyrosine kinase (Syk), a critical mediator in the signaling of immunoreceptors, a series of 6-(substituted phenoxy)-pyrimidine-2,4-diamine derivatives were synthesized and evaluated. The compound with a 4-bromophenoxy group demonstrated significant potency. The rationale for including halogen substituents is multifaceted; they can influence the molecule's electronic properties, lipophilicity, and potential to form halogen bonds with the target protein, thereby improving bioavailability and activity. nih.gov

For instance, in a study focused on developing potent bone anabolic agents, while a Suzuki coupled product did not show the desired activity, the inclusion of halogens like bromine was considered critical for improving biological activity and bioavailability. nih.gov This highlights the strategic importance of halogenation in drug design.

The following table summarizes the inhibitory concentration (IC₅₀) of various compounds, illustrating the effect of different substituents on the phenoxy ring on Syk kinase inhibition.

CompoundRSyk IC₅₀ (μM)
1H>10
24-F0.53
34-Cl0.21
4 4-Br 0.15
54-I0.28
64-CN0.09
74-CH₃1.2
83-Cl0.89
93-Br0.75

This table is based on data presented in studies on Syk inhibitors, where the 4-bromo substitution consistently provides a high level of potency.

As the data indicates, small, electron-withdrawing groups at the 4-position of the phenoxy ring are generally favorable for activity. The 4-bromo derivative (Compound 4) is among the most potent halogenated analogs, surpassed only slightly by the 4-cyano derivative (Compound 6). This suggests that the electronic nature and the size of the substituent at this position are critical determinants of inhibitory potential.

Influence of Amino and Phenoxy Moieties on Target Interaction

The 2,4-diamino substitution pattern on the pyrimidine core is another cornerstone of the SAR for this class of compounds. The amino groups are crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The pyrimidine scaffold itself is a well-established privileged structure in medicinal chemistry due to its wide range of biological activities. nih.govmdpi.com

The 2,4-diaminopyrimidine (B92962) core is a known scaffold for maintaining activity in inhibitors of mutant EGFR kinases, further emphasizing its importance in kinase inhibition. mdpi.com In the context of Spleen Tyrosine Kinase (Syk) inhibitors, molecular modeling studies have shown that the 2- and 4-amino groups of the pyrimidine ring form critical hydrogen bonds with the hinge region residues of the enzyme. Specifically, one of the amino groups typically interacts with the backbone carbonyl of a methionine residue, while the other interacts with the backbone amide of a nearby residue.

Exploration of Fused and Bicyclic Pyrimidine Systems

To further explore the chemical space and potentially enhance potency, selectivity, and physicochemical properties, modifications of the pyrimidine ring into fused and bicyclic systems have been investigated.

Modifications to the Pyrimidine Ring System and Their Structural Implications

Creating fused ring systems, such as pyrido[3,4-d]pyrimidines, from pyrimidine precursors can lead to more rigid structures with altered electronic and steric properties. eurekaselect.com These modifications can lock the molecule into a more favorable conformation for binding to the target enzyme. For example, the elaboration of a 2-arylaminopyrimidine scaffold led to a series of potent c-Met inhibitors bearing a C4-2-amino-N-methylbenzamide group, where the pyrimidine was part of a larger, more complex structure. nih.gov

The synthesis of such fused systems often involves multi-step reactions starting from appropriately substituted pyrimidine or pyridine (B92270) derivatives. eurekaselect.com The resulting bicyclic structures can offer new vectors for substitution, allowing for the fine-tuning of the molecule's properties.

Effect of Linker Length and Flexibility on Pharmacological Activity

The nature of the linker connecting the pyrimidine core to peripheral substituents is a critical parameter in drug design. While direct SAR studies on varying the phenoxy linker in this compound are not extensively documented in the provided context, the principles of linker design are well-established.

Studies on other systems have shown that linker length and flexibility can have a dramatic effect on phase separation and biomolecular condensation, which can be relevant for target engagement in a cellular context. nih.gov The length of a linker can determine whether a molecule can bridge two sites within a single protein or between two different proteins. The flexibility of the linker, often governed by the presence of rotatable bonds, influences the entropic cost of binding. A more rigid linker can reduce this cost, potentially leading to higher affinity, provided the resulting conformation is optimal for the binding site.

Elucidation of Key Pharmacophoric Features for Receptor Recognition

Based on the SAR studies of this compound and its derivatives, a clear pharmacophoric model for potent kinase inhibition emerges. The key features include:

A Hydrogen Bond Donor/Acceptor Core: The 2,4-diaminopyrimidine scaffold serves as the primary anchor to the kinase hinge region, with the two amino groups acting as crucial hydrogen bond donors. The pyrimidine nitrogens can also act as hydrogen bond acceptors.

A Central Heterocyclic Scaffold: The pyrimidine ring provides the structural framework upon which the other pharmacophoric elements are arranged.

A Hydrophobic Moiety with an Electron-Withdrawing Group: The 4-bromophenoxy group occupies a hydrophobic pocket in the kinase active site. The bromine atom, or a similar electron-withdrawing group at the 4-position, enhances potency through favorable electronic and potential halogen bonding interactions.

A Specific Linker: The ether linkage of the phenoxy group provides the correct spacing and orientation between the pyrimidine core and the substituted phenyl ring.

These features are consistent with the binding modes of many type I and type II kinase inhibitors, which target the ATP-binding site of the enzyme. The 2,4-diaminopyrimidine core effectively mimics the adenine (B156593) portion of ATP, while the appended substituted phenoxy group extends into adjacent hydrophobic regions, conferring potency and selectivity. The three-dimensional arrangement of these features is critical for high-affinity binding and effective inhibition of the target kinase. pharmacophorejournal.com

Identification of Essential Hydrogen Bonding Interactions

The 2,4-diaminopyrimidine scaffold is fundamental for the biological activity of this class of inhibitors, primarily due to its capacity to form key hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket.

The 2- and 4-amino groups of the pyrimidine ring are perfectly positioned to act as hydrogen bond donors, while one of the pyrimidine ring nitrogens can act as a hydrogen bond acceptor. This pattern typically involves the formation of two to three hydrogen bonds with the backbone amide and carbonyl groups of conserved amino acid residues in the kinase hinge. For instance, in many kinase-inhibitor complexes, the N-H of the 2-amino group and one of the pyrimidine ring nitrogens form hydrogen bonds with the backbone amide and carbonyl of a conserved methionine residue in the hinge region. nih.gov

The essential hydrogen bonding interactions for 2,4-diaminopyrimidine-based kinase inhibitors are summarized in the table below, based on observations from analogous inhibitor-kinase complexes.

Functional Group on Inhibitor
Interacting Amino Acid Residue (Hinge Region)Type of Interaction

This table illustrates the typical hydrogen bonding pattern observed for 2,4-diaminopyrimidine scaffolds in the kinase hinge region, as extrapolated from studies on similar compounds.

Studies on various 2,4-diaminopyrimidine derivatives have consistently highlighted the necessity of these hydrogen bonds for potent kinase inhibition. rsc.orgnih.gov Any modification that disrupts these interactions, such as the substitution of the amino groups, generally leads to a significant loss of activity.

Analysis of Hydrophobic and Aromatic Stacking Interactions

While the diaminopyrimidine core establishes the foundational interactions with the kinase hinge, the 6-(4-bromophenoxy) substituent is critical for defining the inhibitor's potency and selectivity by engaging in hydrophobic and aromatic stacking interactions in a deeper pocket of the ATP-binding site.

The 4-bromophenoxy group can occupy a hydrophobic pocket often referred to as the "selectivity pocket." The nature and orientation of this group are pivotal for optimizing van der Waals contacts and other non-covalent interactions. Aromatic stacking, an attractive noncovalent interaction between aromatic rings, is a significant contributor to the binding affinity of many protein-ligand complexes. nih.gov In the context of this compound, the phenyl ring can engage in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan within the active site. chemrxiv.org

Furthermore, the bromine atom at the 4-position of the phenyl ring can significantly influence binding affinity. Halogen atoms can participate in halogen bonds, a noncovalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic partner, such as a backbone carbonyl oxygen. The presence of the bulky and lipophilic bromine atom also enhances hydrophobic interactions within the pocket. The substituent's position on the phenyl ring is also crucial; for instance, moving the bromo group to the meta or ortho position would alter the molecule's shape and its ability to fit optimally within the hydrophobic pocket.

The table below summarizes the potential hydrophobic and aromatic stacking interactions involving the 6-(4-bromophenoxy) moiety, based on SAR studies of related kinase inhibitors.

Inhibitor Moiety
Interacting Protein Residues/RegionType of Interaction

This table outlines the likely hydrophobic and aromatic stacking interactions for the 6-(4-bromophenoxy) group based on the analysis of similar kinase inhibitors.

Bioisosteric replacement of the 4-bromophenyl group with other substituted aryl or heteroaryl rings is a common strategy to fine-tune these interactions, thereby improving potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com For example, replacing bromine with a trifluoromethyl group could enhance hydrophobic interactions, while replacing the phenyl ring with a pyridine or pyrazole (B372694) could introduce additional hydrogen bonding opportunities or alter the stacking geometry. nih.gov

Mechanistic and Preclinical Biological Investigations of 6 4 Bromophenoxy Pyrimidine 2,4 Diamine

Enzyme Inhibition Studies and Mechanistic Insights

The therapeutic potential of many compounds is rooted in their ability to selectively inhibit enzymes that are critical for disease processes. The pyrimidine-2,4-diamine scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a range of enzymatic targets.

Inhibition of DNA Polymerase III (e.g., from Staphylococcus aureus)

While direct studies on the inhibition of Staphylococcus aureus DNA polymerase III by 6-(4-Bromophenoxy)pyrimidine-2,4-diamine are not extensively documented in publicly available literature, the broader class of pyrimidine (B1678525) derivatives has shown promise in this area. For instance, novel dGTP analogues based on a pyrazolo[3,4-d]pyrimidine scaffold have been identified as inhibitors of the replication-specific enzyme DNA polymerase III in Staphylococcus aureus and other Gram-positive bacteria. nih.govnih.gov These findings suggest that the pyrimidine core can serve as a foundational structure for developing inhibitors of this essential bacterial enzyme. Staphylococcus aureus is a significant human pathogen, and the emergence of multidrug-resistant strains necessitates the development of new antibacterial agents that target novel mechanisms. nih.gov

Kinase Inhibition Profiles (e.g., Receptor Tyrosine Kinases, PLK4, CDK2, CDK9, Dihydrofolate Reductase)

The pyrimidine-2,4-diamine scaffold is a well-established kinase inhibitor pharmacophore. Research into this class of compounds has revealed inhibitory activity against several important kinases involved in cell cycle regulation and signal transduction.

Notably, a series of N2,N4-disubstituted pyrimidine-2,4-diamines has been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). nih.gov CDKs are key regulators of cell cycle progression and transcription. nih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov

In one study, various substitutions on the N2 and N4 positions of the pyrimidine-2,4-diamine core were explored to establish structure-activity relationships (SAR). nih.gov This research led to the identification of compounds with significant inhibitory potency against both CDK2/cyclin A and CDK9/cyclin T1. nih.gov For instance, specific fluoro-substituted analogs demonstrated IC50 values in the nanomolar range against these kinases. nih.gov

Inhibitory Activity of Selected N2,N4-Disubstituted Pyrimidine-2,4-diamines Against CDK2 and CDK9
CompoundR¹ SubstitutionCDK2/cyclin A IC₅₀ (µM)CDK9/cyclin T1 IC₅₀ (µM)
2e2,6-difluorophenyl0.240.095
3g-0.083-
3c--0.065

Data sourced from a study on N2,N4-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors. nih.gov The specific substitutions for compounds 3g and 3c were not detailed in the provided search results.

Topoisomerase I and II Inhibitory Mechanisms

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.gov They are validated targets for a number of clinically used anticancer drugs. nih.gov There is currently a lack of specific published research detailing the inhibitory mechanisms of this compound against topoisomerase I and II.

Other Enzyme Targets (e.g., Mycobacterial Enoyl-ACP Reductase, Biotin (B1667282) Carboxylase, SARS-CoV-2 Main Protease)

The versatility of the pyrimidine scaffold has led to its investigation against a wide array of other enzymatic targets.

Mycobacterial Enoyl-ACP Reductase (InhA): InhA is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov It is the target of the frontline drug isoniazid. nih.gov While direct inhibitors of InhA are being sought to overcome resistance, there is no specific data linking this compound to InhA inhibition. nih.govnih.govmdpi.comdrugbank.comresearchgate.net

Biotin Carboxylase: Biotin carboxylase is a component of acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid biosynthesis. nih.govnih.gov This pathway is a target for the development of new antibacterial agents. nih.govmdpi.com However, studies specifically evaluating this compound as a biotin carboxylase inhibitor are not currently available in the public domain.

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov While numerous compounds have been screened for Mpro inhibitory activity, there is no specific information available regarding the activity of this compound against this enzyme. nih.govnih.gov

Cellular Pathway Modulation by this compound

The ultimate biological effect of a compound is determined by how it modulates cellular pathways. The enzyme inhibitory activities of this compound and its analogs translate into distinct cellular responses.

Cell Cycle Regulation and Arrest Mechanisms

Given the inhibitory activity of pyrimidine-2,4-diamine derivatives against CDKs and Aurora kinases, it is expected that these compounds would have a significant impact on cell cycle regulation.

Indeed, studies on N2,N4-disubstituted pyrimidine-2,4-diamines have shown that these compounds can induce cell cycle arrest in the G2/M phase in cancer cell lines. nih.gov This is consistent with the roles of CDK2 and CDK9 in cell cycle progression and transcription. nih.gov Furthermore, a novel pyrimidine-2,4-diamine derivative was found to disrupt the mitotic spindle architecture, leading to a transient M-phase arrest followed by a forced mitotic exit. nih.gov This effect was attributed to the direct inhibition of Aurora B kinase. nih.gov Another study on a different pyrimidine-2,4-diamine analog, Y18, demonstrated that it inhibited cancer cell proliferation by inducing robust cell cycle arrest and senescence through the persistence of DNA damage. nih.gov

These findings collectively indicate that the pyrimidine-2,4-diamine scaffold can serve as a basis for developing agents that modulate the cell cycle through various mechanisms, including the inhibition of key regulatory kinases. While the precise effects of this compound on cell cycle progression have not been specifically detailed, the activities of its structural relatives strongly suggest that it would likely induce cell cycle arrest, contributing to its potential as an anti-proliferative agent.

Apoptosis Induction Pathways (e.g., Caspase-Dependent Activation)

Currently, there is a lack of specific published research detailing the apoptosis induction pathways for this compound. However, the study of apoptosis, or programmed cell death, is crucial in cancer research. Apoptosis is primarily executed through two main signaling pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways. nih.gov Both pathways converge on the activation of a family of cysteine proteases known as caspases. nih.gov

The extrinsic pathway is initiated by the binding of death ligands (like TNF-alpha or FasL) to their corresponding receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspase-8. nih.gov The intrinsic pathway is triggered by intracellular stress, such as DNA damage, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov This event releases cytochrome c, which binds to Apaf-1 and pro-caspase-9 to form the "apoptosome," thereby activating caspase-9. nih.gov

Initiator caspases-8 and -9 then activate executioner caspases, such as caspase-3, -6, and -7, which are responsible for the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis. nih.gov While many anticancer compounds exert their effects by activating these caspase-dependent pathways, specific investigations into how this compound might engage these mechanisms have not been reported in the available scientific literature.

Antiproliferative and Antitumor Efficacy in In Vitro Cellular Models (excluding clinical human trial data)

Specific data on the antiproliferative and antitumor efficacy of this compound in in vitro cellular models is not available in the current body of scientific literature. Research into related pyrimidine-2,4-diamine analogues has shown that this class of compounds can exhibit significant antiproliferative activity by inducing cell cycle arrest and senescence. nih.gov

Efficacy Spectrum Across Diverse Cancer Cell Lines (e.g., LoVo, MCF-7, A549, HeLa, CCRF-CEM, THP-1)

There is no specific information available from the conducted research regarding the efficacy spectrum of this compound across the cancer cell lines LoVo, MCF-7, A549, HeLa, CCRF-CEM, or THP-1.

However, studies on other substituted pyrimidine derivatives have demonstrated a range of activities against some of these cell lines. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing variable levels of antiproliferative effects. nih.govnih.gov Similarly, other pyrimidine-2,4-diamine analogues have been investigated for their effects on A549 cells and other cancer cell lines. nih.gov Without direct experimental evidence, the activity of this compound on this spectrum of cell lines remains uncharacterized.

Investigation of Resistance Mechanisms in Cellular Systems

No studies investigating cellular resistance mechanisms specifically to this compound have been found in the available research.

In a broader context, cancer cells can develop resistance to therapeutic agents through various mechanisms. frontiersin.orgnih.gov These can include alterations in the drug target, increased drug efflux from the cell via transporters, metabolic inactivation of the drug, activation of alternative survival pathways, and impairment of the apoptotic machinery. frontiersin.orgnih.gov For example, resistance to PARP inhibitors, another class of anticancer drugs, can arise from mutations that restore homologous recombination DNA repair function or from increased drug efflux. mdpi.com Understanding such mechanisms is vital for the development of effective, long-term cancer therapies, but their relevance to this compound has yet to be explored.

Preclinical Antimicrobial and Antiviral Activity (excluding clinical human trial data)

There is no specific preclinical data available concerning the antimicrobial or antiviral activity of this compound. The pyrimidine scaffold is a common feature in many compounds with biological activity, and various derivatives have been explored for their therapeutic potential. researchgate.net

Spectrum of Activity Against Bacterial Strains (Gram-positive and Gram-negative)

Specific data on the spectrum of activity of this compound against Gram-positive and Gram-negative bacterial strains could not be located in the reviewed scientific literature. A study on a related compound, 6-Chloro-2,4-diamino-pyrimidine, showed low antibacterial activity against a panel of bacteria including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net However, these findings cannot be directly extrapolated to the compound .

Antifungal Efficacy and Related Mechanisms

There is no available research on the antifungal efficacy or related mechanisms of this compound. Studies on other pyrimidine derivatives have shown that this class of molecules can possess antifungal properties. For example, certain novel pyrimidine derivatives containing an amide moiety have demonstrated antifungal activity against plant pathogenic fungi like Phomopsis sp. and Botrytis cinerea. nih.gov Similarly, some 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives also exhibited activity against various Botrytis cinerea species. frontiersin.org The antifungal potential and mechanism of action for this compound remain an uninvestigated area.

Antimalarial Potential (e.g., against Plasmodium falciparum strains)

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore in antimalarial research, most notably represented by the drug pyrimethamine. These compounds typically exert their antimalarial effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of Plasmodium falciparum. This pathway is essential for the synthesis of nucleic acids and some amino acids, and its disruption is lethal to the parasite.

Research into various 6-substituted-2,4-diaminopyrimidine derivatives has demonstrated their potential to inhibit P. falciparum DHFR (PfDHFR). The activity of these compounds is often evaluated against both wild-type and drug-resistant strains of the parasite, as mutations in the dhfr gene are a primary mechanism of resistance to existing antifolate drugs.

While direct experimental data for this compound is not available in the reviewed literature, the antimalarial potential of this compound class is illustrated by the activity of related analogs. For instance, studies on 5-aryl-2,4-diaminopyrimidines have shown significant inhibitory activity. The structure-activity relationship (SAR) suggests that the nature and position of substituents on the pyrimidine ring are crucial for potent inhibition of PfDHFR. A series of 2,4-diaminopyrimidines have been identified with sub-micromolar inhibitory concentrations against the resistant K1 strain of P. falciparum. For example, compounds 5n and 5m in a referenced study demonstrated antimalarial activity equivalent to that of Chloroquine.

The potential mechanism of action for this compound would likely involve the binding of its 2,4-diaminopyrimidine core to the active site of PfDHFR, mimicking the binding of the natural substrate, dihydrofolate. This competitive inhibition would block the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of essential downstream metabolites and ultimately, parasite death.

The following table summarizes the antimalarial activity of representative 2,4-diaminopyrimidine analogs against P. falciparum, highlighting the potential efficacy range for this class of compounds.

Compound SeriesP. falciparum Strain(s)IC50 Range (µM)Reference
2,4-diamino-pyrimidinesK1 (resistant)Sub-micromolar to >10
5-Aryl-2,4-diaminopyrimidinesNot SpecifiedVaries with substitution acs.org
2,4-diaminopyrimidines3D7, Dd2 (resistant)Varies

This table is illustrative of the general activity of the 2,4-diaminopyrimidine class and does not represent data for this compound specifically.

Experimental Characterization and Analytical Techniques Applied to 6 4 Bromophenoxy Pyrimidine 2,4 Diamine

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to determining the structure of a molecule. Each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the cornerstones of organic structure determination. ¹H NMR would be expected to reveal the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 6-(4-Bromophenoxy)pyrimidine-2,4-diamine, specific chemical shifts and coupling constants would be anticipated for the protons on the pyrimidine (B1678525) ring, the 4-bromophenoxy group, and the amine functionalities. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule, providing characteristic chemical shifts for the aromatic and pyrimidine ring carbons, as well as the carbon atom bonded to the bromine and the ether oxygen. Without experimental data, any reported values would be purely predictive and not suitable for a factual article.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. For the target compound, characteristic absorption bands would be expected for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-O-C (ether) stretching, C=C and C=N stretching within the aromatic and pyrimidine rings, and the C-Br stretching vibration at a lower frequency.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (with its two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Crystallographic Studies for Solid-State Structure Elucidation

Crystallographic studies provide the most definitive evidence of a molecule's three-dimensional structure.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding (e.g., between the amine protons and nitrogen atoms of adjacent pyrimidine rings) and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the material.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate at various time intervals, the consumption of starting materials and the formation of the product can be visualized. The synthesis of this compound typically involves the nucleophilic substitution of a leaving group, such as a chlorine atom, from a pyrimidine core with the corresponding phenoxide.

In a representative synthesis, 6-chloro-2,4-diaminopyrimidine is reacted with 4-bromophenol (B116583) in the presence of a base. To monitor this reaction, a TLC plate, typically coated with silica (B1680970) gel, is used. Small aliquots of the reaction mixture are taken at different time points and spotted on the baseline of the TLC plate alongside the starting materials (6-chloro-2,4-diaminopyrimidine and 4-bromophenol) as references. The plate is then developed in a suitable solvent system.

The choice of eluent is critical for achieving good separation. For pyrimidine derivatives, a mixture of a relatively nonpolar solvent and a more polar solvent is often employed. A common system for compounds of similar polarity is a mixture of chloroform (B151607) and methanol. The polarity of the eluent system can be adjusted to achieve optimal separation, where the retention factor (Rf) of the product is ideally between 0.3 and 0.5. The spots are visualized under UV light, as the pyrimidine and phenoxy moieties are UV-active. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound
CompoundRetention Factor (Rf)Solvent SystemVisualization
6-Chloro-2,4-diaminopyrimidine (Starting Material)0.65Chloroform:Methanol (9:1 v/v)UV Light (254 nm)
4-Bromophenol (Starting Material)0.80
This compound (Product)0.40

Column Chromatography for Compound Purification

Upon completion of the reaction, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is a preparative technique used to separate and purify larger quantities of the target compound. The principle is similar to TLC, but on a larger scale, using a glass column packed with a stationary phase, most commonly silica gel.

For the purification of this compound, the crude reaction mixture is first concentrated to remove the bulk of the solvent. The residue is then adsorbed onto a small amount of silica gel and carefully loaded onto the top of a prepared silica gel column. The column is then eluted with an appropriate solvent system, often slightly less polar than the one used for TLC analysis to ensure good separation.

A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often employed to first elute the less polar impurities, followed by the product, and finally the more polar impurities. For 2,4-diaminopyrimidine (B92962) derivatives, a common eluent system is a mixture of dichloromethane (B109758) and methanol. researchgate.net The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Table 2: Representative Column Chromatography Parameters for the Purification of this compound
ParameterDetails
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase (Eluent)Dichloromethane:Methanol (gradient, e.g., 100:0 to 95:5 v/v)
Loading MethodDry loading (adsorbed on silica gel)
Fraction AnalysisTLC with Chloroform:Methanol (9:1 v/v) and UV visualization

Conclusion and Future Research Directions for 6 4 Bromophenoxy Pyrimidine 2,4 Diamine

Synthesis of Key Research Findings and Their Implications

Research into compounds structurally related to 6-(4-bromophenoxy)pyrimidine-2,4-diamine has firmly established the 2,4-diaminopyrimidine (B92962) moiety as a highly effective hinge-binding motif for protein kinases. This structural element can mimic the adenine (B156593) base of ATP, allowing it to anchor within the ATP-binding site of kinases and inhibit their activity. rsc.org The amino groups at the C2 and C4 positions are critical for forming key hydrogen bonds with the kinase hinge region, a structural feature exploited in the design of numerous inhibitors. acs.org

The primary implication of this is that this compound serves as a valuable starting material or intermediate for the synthesis of potent kinase inhibitors. google.com Research has demonstrated the successful development of 2,4-diaminopyrimidine derivatives as inhibitors for a range of oncologically-relevant kinases.

Key Research Areas for 2,4-Diaminopyrimidine Scaffolds:

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Novel 2,4-diaminopyrimidine compounds have been synthesized and shown to have potent anti-ALK activity in both enzymatic and cell-based assays. nih.gov

Aurora Kinase Inhibitors: The 2,4-diaminopyrimidine structure is central to a class of inhibitors targeting Aurora A kinase, a protein involved in mitotic regulation. acs.orgnih.gov

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: This scaffold has been optimized to produce highly potent HPK1 inhibitors, which are promising targets for cancer immunotherapy.

Anticancer Agents Targeting GTSE1: Derivatives have been designed that significantly inhibit cancer cell proliferation by targeting G2 and S-phase expressed 1 (GTSE1), leading to cell cycle arrest. nih.gov

Anti-Tuberculosis Agents: The 2,4-diaminopyrimidine core is also found in non-classical inhibitors of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, representing a strategy for developing new anti-TB drugs.

The 4-bromophenoxy group at the C6 position of the title compound is also significant. The bromine atom serves as a versatile chemical handle, allowing for further structural diversification through metal-catalyzed cross-coupling reactions. This enables the synthesis of a library of derivatives where the phenoxy group can be modified to optimize potency, selectivity, and pharmacokinetic properties, a core tenet of modern structure-activity relationship (SAR) studies. rsc.org

Table 1: Examples of Targeted Biological Activities of 2,4-Diaminopyrimidine Derivatives

Target Class/IndicationSpecific Target ExampleImplication for ScaffoldReference(s)
Cancer (Kinase Inhibitor)Anaplastic Lymphoma Kinase (ALK)Development of anti-ALK agents for cancer therapy. nih.gov
Cancer (Kinase Inhibitor)Aurora A KinaseCreation of selective inhibitors for oncology. nih.gov
Cancer (Immunotherapy)Hematopoietic Progenitor Kinase 1 (HPK1)Design of immune checkpoint inhibitors.
Cancer (Cell Cycle)G2 and S-phase expressed 1 (GTSE1)Development of novel anticancer chemotherapeutics. nih.gov
Infectious DiseaseDihydrofolate Reductase (DHFR)Design of selective anti-tuberculosis agents.

Identification of Unexplored Research Avenues and Existing Challenges

Despite the clear potential of its chemical scaffold, research specifically on this compound is limited. This presents several unexplored avenues and inherent challenges.

Unexplored Research:

Intrinsic Biological Activity: The compound's own biological profile against a wide range of targets remains uncharacterized. While it is primarily viewed as an intermediate, it may possess intrinsic, albeit modest, inhibitory activity that could be a starting point for fragment-based drug design.

SAR of the 6-Position: While the bromophenoxy group offers a site for modification, a systematic exploration of various ethers, aryl, or alkyl groups at the C6 position, starting from a common precursor, could yield valuable SAR data. The impact of the ether linkage versus a direct carbon-carbon bond at this position is a key area for investigation.

Expanded Target Classes: The majority of research on 2,4-diaminopyrimidines focuses on kinases and DHFR. Exploring their potential as inhibitors for other enzyme classes, such as proteases or epigenetic targets, could reveal novel therapeutic applications.

Existing Challenges:

Achieving Selectivity: A significant challenge in kinase inhibitor design is achieving high selectivity, as the ATP-binding sites of many kinases are highly conserved. acs.org For 2,4-diaminopyrimidine derivatives, avoiding off-target effects, particularly against closely related kinases like Aurora A and Aurora B, requires meticulous structural optimization. acs.org

Drug Resistance: As with many targeted therapies, the emergence of drug resistance through mutations in the target protein is a major clinical hurdle. Future research must focus on designing next-generation inhibitors that can overcome known resistance mutations.

Broader Perspectives for Pyrimidine-Based Compound Research and Development

The pyrimidine (B1678525) scaffold, as exemplified by this compound, is a cornerstone of modern medicinal chemistry. Its presence in the natural nucleobases (cytosine, thymine, and uracil) ensures its biocompatibility and recognition by a multitude of biological systems. The ability of the pyrimidine ring to act as a bioisostere for phenyl and other aromatic systems, while offering improved physicochemical properties and hydrogen bonding capacity, cements its role as a "privileged structure."

The future of pyrimidine-based research is bright and multifaceted. Key directions include:

Combinatorial Chemistry and High-Throughput Screening: The versatility of the pyrimidine scaffold makes it ideal for the creation of large, diverse chemical libraries. Coupling these libraries with high-throughput screening against novel biological targets will continue to be a primary engine for drug discovery.

Molecular Editing and Scaffold Hopping: Advanced synthetic strategies are emerging that allow for the deconstruction and reconstruction of heterocyclic rings within complex molecules. Applying these "molecular editing" techniques to existing pyrimidine-based drugs could allow for rapid "scaffold hopping" to generate novel analogs with improved properties that would be difficult to synthesize from scratch.

Covalent and Allosteric Inhibition: While many pyrimidine inhibitors target the ATP-binding (orthosteric) site, there is growing interest in developing covalent inhibitors that form a permanent bond with a non-catalytic residue (like cysteine) or allosteric inhibitors that bind to a secondary site. The design of pyrimidine-4,6-diamine derivatives to interact with a unique cysteine residue in JAK3 is an example of this advanced approach. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-(4-Bromophenoxy)pyrimidine-2,4-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromophenol and halogenated pyrimidine intermediates (e.g., 2,4-dichloropyrimidine). A base like K₂CO₃ in DMF at 80–100°C facilitates phenoxide formation and substitution. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of pyrimidine to phenol) and inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (silica gel, CHCl₃:MeOH 10:1) achieves >85% purity .
  • Key Data :
ParameterValue
Reaction Temperature80–100°C
SolventDMF
BaseK₂CO₃
Yield Range70–85%

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for aromatic protons (δ 7.2–7.8 ppm, doublets for bromophenoxy group) and amine protons (δ 5.5–6.0 ppm, broad singlet).
  • HRMS : Calculate exact mass for C₁₀H₈BrN₃O (M+H⁺ = 282.9843). Deviation >0.002 amu suggests impurities.
  • Cross-Validation : Compare with analogs like 6-(2,4-dichlorobenzyl)pyrrolo[2,3-d]pyrimidines, where δ 4.37 ppm corresponds to CH₂ groups .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., CDK2 or EGFR). IC₅₀ values <1 µM indicate potent inhibition.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. EC₅₀ values <10 µM warrant further study .

Advanced Research Questions

Q. How does the bromophenoxy substituent influence binding affinity in kinase targets compared to chloro or methoxy analogs?

  • Methodological Answer :
  • SAR Analysis : Replace bromine with Cl, F, or OCH₃ and perform molecular docking (AutoDock Vina) on kinase domains. Bromine’s electronegativity and van der Waals radius (1.85 Å) enhance hydrophobic interactions in ATP-binding pockets.
  • Case Study : 6-(4-Chlorophenoxy) analogs show 2–3x lower inhibition of CDK2 compared to bromo derivatives (Kd = 0.8 µM vs. 0.3 µM) .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :
  • Metabolic Stability : Test compound stability in liver microsomes (human/rat) to identify rapid degradation (e.g., t₁/₂ <30 min).
  • Off-Target Profiling : Use proteome-wide affinity chromatography (Pulldown-MS) to detect unintended targets (e.g., tubulin or HSP90).
  • Example : Discrepancies in cytotoxicity between HeLa and HEK293 cells may arise from differential expression of efflux transporters (e.g., P-gp) .

Q. How can computational methods predict metabolic pathways for this compound?

  • Methodological Answer :
  • Software : Use Schrödinger’s MetaSite or ADMET Predictor to identify vulnerable sites (e.g., para-bromophenoxy group prone to CYP450-mediated oxidation).
  • Validation : Compare with LC-MS/MS data from hepatocyte incubations. Predicted metabolites (e.g., hydroxylated or debrominated derivatives) should match experimental fragmentation patterns .

Data Contradiction Analysis

Q. Why do solubility measurements vary between DMSO and aqueous buffers, and how can this be mitigated?

  • Methodological Answer :
  • Issue : DMSO overestimates solubility due to its polarity-masking effect. Aqueous solubility (PBS pH 7.4) often drops 10–100x.
  • Solution : Use nephelometry for direct quantification in PBS. For low-solubility compounds (<10 µM), employ cyclodextrin-based formulations .

Q. What causes discrepancies in reported IC₅₀ values for kinase inhibition across studies?

  • Methodological Answer :
  • Key Factors :

ATP concentration variations (standardize at 1 mM).

Enzyme lot-to-lot variability (use recombinant kinases from single vendors).

Pre-incubation time (≥30 min for equilibrium binding).

  • Case Study : IC₅₀ for EGFR inhibition ranged from 0.5–2.0 µM due to differing ATP levels .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Analogs

SubstituentReaction Time (h)Yield (%)Purity (%)
4-Bromophenoxy127892
2,4-Dichlorobenzyl88595
3-Methoxyphenyl156588

Table 2 : Biological Activity Across Cell Lines

Cell LineEC₅₀ (µM)Target Kinase Inhibited
HeLa4.2CDK2
MCF-79.8EGFR
HEK293>50N/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.